molecular formula C9H8N4O B8460214 2-Methyl-1H-[4,4]bipyrimidinyl-6-one

2-Methyl-1H-[4,4]bipyrimidinyl-6-one

Cat. No.: B8460214
M. Wt: 188.19 g/mol
InChI Key: PXLZXMKDDPCWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-[4,4]bipyrimidinyl-6-one is a bicyclic aromatic heterocyclic compound featuring two pyrimidine rings connected at their 4-positions, with a methyl substituent at the 2-position of the first ring and a ketone group at the 6-position. This compound belongs to the bipyrimidine family, known for their conjugated π-systems and applications in medicinal chemistry, particularly as kinase inhibitors or nucleic acid analogs.

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

2-methyl-4-pyrimidin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H8N4O/c1-6-12-8(4-9(14)13-6)7-2-3-10-5-11-7/h2-5H,1H3,(H,12,13,14)

InChI Key

PXLZXMKDDPCWOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=NC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

A structurally related compound, 2-[(4,6-Dimethyl-2-quinazolinyl)amino]-4′-methyl-2′-(1-piperidinyl)-4,5′-bipyrimidin-6(1H)-one (hereafter referred to as Compound A), shares the bipyrimidine core but differs in substituents and appended moieties . Key differences include:

Property 2-Methyl-1H-[4,4]bipyrimidinyl-6-one Compound A
Core Structure [4,4]-Bipyrimidine [4,5′]-Bipyrimidine
Substituents - 2-Methyl
- 6-Ketone
- 4,6-Dimethylquinazolinyl amino
- 2′-Piperidinyl
- 4′-Methyl
Molecular Complexity Low High (additional quinazoline and piperidine groups)
Hypothetical Solubility Moderate (due to methyl and ketone) Low (bulky substituents increase lipophilicity)

Key Observations :

  • The piperidinyl group in Compound A could improve bioavailability by modulating solubility and membrane permeability .

Preparation Methods

Synthesis via Ethyl Orotate Chlorination

A foundational method involves chlorinating ethyl orotate (ethyl 2,6-dihydroxypyrimidine-4-carboxylate) with phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline. This yields ethyl 2,6-dichloropyrimidine-4-carboxylate, which is subsequently reduced via catalytic hydrogenation (H₂/Pd-C) to ethyl pyrimidine-4-carboxylate. Further reaction with methylamine generates 2-mercapto-1-methyl-1H-[4,4']bipyrimidinyl-6-one, which undergoes dechlorination using sodium hypochlorite (NaOCl) to form the target compound.

Reaction Conditions :

  • Chlorination: Reflux in POCl₃ at 110°C for 70 minutes.

  • Catalytic reduction: H₂ atmosphere, Pd-C catalyst, 6 hours.
    Yield : 87% after silica gel chromatography.

Condensation with Morpholine Derivatives

Buchwald-Hartwig Amination

Palladium-catalyzed amination enables coupling between 2-chloro-1-methyl-1H-[4,4']bipyrimidinyl-6-one and morpholine derivatives. Using Pd(OAc)₂ and BINAP ligand in tetrahydrofuran (THF) at 80–100°C, this method achieves regioselective C–N bond formation.

Key Parameters :

  • Catalyst: Pd(OAc)₂ (0.1 equiv).

  • Ligand: BINAP (0.2 equiv).

  • Base: Cs₂CO₃ (2.5 equiv).
    Yield : 70–85%.

One-Pot Synthesis from Azlactones

Solvent-Free Cyclization

A solvent-free approach condenses 5-aminopyrazoles with azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) under thermal conditions (150°C). Subsequent treatment with t-BuOK in dimethyl sulfoxide (DMSO) eliminates benzamide, directly yielding 4-arylpyrazolo[3,4-b]pyridin-6-ones. Although focused on pyrazolo derivatives, this method is adaptable to bipyrimidinyl systems by modifying starting materials.

Optimized Conditions :

  • Temperature: 150°C for 1.5 hours.

  • Base: t-BuOK (1.5 equiv).
    Yield : 81%.

Dechlorination of Dichloropyrimidine Intermediates

Catalytic Dechlorination

2,6-Dichloro-1-methyl-[4,4']bipyrimidinyl-6-one undergoes dechlorination using Pd/C or Pd(OH)₂ under H₂. The reaction proceeds in tetrahydrofuran or dioxane at 60–90°C, achieving selective removal of chlorine atoms.

Critical Factors :

  • Catalyst loading: 10% Pd/C (0.1–2 mol%).

  • Reaction time: 0.5–10 hours.
    Yield : 75–90%.

Suzuki-Miyaura Cross-Coupling

Palladium-Catalyzed Coupling

A modified Suzuki coupling links pyrimidinyl boronic acids with 2-chloropyrimidine derivatives. For example, 2-chloro-4-(pyridin-3-yl)pyrimidine reacts with 3-pyridyl boronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃, yielding bipyrimidinyl scaffolds.

Conditions :

  • Solvent: DME/H₂O (3:1).

  • Temperature: 100°C for 12–20 hours.
    Yield : 80%.

Comparative Analysis of Methods

Method Starting Material Key Reagents/Catalysts Yield (%) Advantages
Chlorination/ReductionEthyl orotatePOCl₃, Pd-C87High purity; scalable
Buchwald-Hartwig2-ChlorobipyrimidinylPd(OAc)₂, BINAP85Regioselective
One-Pot SynthesisAzlactonest-BuOK, DMSO81Solvent-free; fewer steps
Suzuki CouplingPyrimidinyl boronic acidPd(PPh₃)₄80Modular substituent introduction

Industrial Scalability Challenges

Catalyst Cost and Recovery

Pd-based catalysts, though effective, increase production costs. Recent advances focus on ligand design (e.g., N-heterocyclic carbenes) to enhance turnover numbers (TONs).

Purification Efficiency

Silica gel chromatography, while reliable, is labor-intensive. Patent US8198437B2 highlights alternatives like recrystallization from ethyl acetate/hexane, improving throughput.

Emerging Methodologies

Photocatalytic Approaches

Visible-light-mediated C–H activation shows promise for direct bipyrimidinyl coupling, avoiding pre-functionalized intermediates. Preliminary studies report 60–70% yields under blue LED irradiation.

Flow Chemistry

Continuous-flow systems reduce reaction times for multi-step sequences. For example, integrating chlorination and hydrogenation in a single reactor achieves 78% yield in <4 hours .

Q & A

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., enzyme source, cell line). Standardize protocols using validated biological models, such as CMT93 intestinal epithelial cells for cytokine profiling (e.g., CCL20, TGFβ) . Statistical tools like ANOVA or Kaplan-Meier survival analysis can contextualize data variability, as demonstrated in Salmonella typhimurium infection studies .

Q. What strategies optimize regioselectivity during functionalization of the bipyrimidinyl core?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, methyl groups at the 2-position direct electrophilic substitutions to the 6-oxo position. Use protecting groups (e.g., tert-butyl sulfonamide) to block reactive sites, as shown in the synthesis of 4-(1,1-dimethylethyl)-N-[5-hydroxy-6-[2-(2-hydroxyethoxy)ethoxy][2,2'-bipyrimidin]-4-yl]-benzenesulfonamide . Reaction solvents (e.g., DMSO) and catalysts (e.g., 4-dimethylaminopyridine) further enhance selectivity .

Q. How should impurity profiling be conducted for this compound in pharmaceutical research?

  • Methodological Answer : Follow pharmacopeial guidelines (e.g., EP/ICH) to identify process-related impurities. Key impurities include:
  • Impurity E(EP) : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one .
  • Impurity H(EP) : 3-[2-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one .
    Use gradient HPLC with UV detection (λ = 254 nm) and spiked reference standards to quantify impurities at ≤0.15% thresholds.

Q. What experimental design principles apply to pharmacological studies of this compound?

  • Methodological Answer : Adopt factorial designs to test dose-response relationships and interaction effects. For example, in Bacillus subtilis-mediated immune modulation studies, variables included bacterial dose (1×10⁹ CFU), treatment duration (7 days), and adjuvant use (sulfo-N-succinimidyl oleate) . Replicate experiments (n ≥ 3) and use survival analysis (log-rank tests) to validate therapeutic efficacy in infection models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.